Solubility Profile of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine in Organic Solvents: A Technical Guide for Process Chemistry
Solubility Profile of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine in Organic Solvents: A Technical Guide for Process Chemistry
Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Technical Whitepaper
Executive Summary
The compound (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine (Molecular Formula:
This whitepaper provides an in-depth analysis of the solubility profile of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine. By bridging thermodynamic principles with empirical methodologies, we establish a predictive and actionable framework for solvent selection.
Physicochemical Profiling & Solvation Thermodynamics
To understand the solubility of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine, we must first deconstruct its molecular architecture. The molecule is inherently lipophilic due to the presence of two aromatic systems (phenyl and pyridine rings), which drive strong van der Waals (dispersion) interactions. However, the secondary amine acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen bond acceptor.
The Hansen Solubility Parameter (HSP) Framework
Rather than relying on simplistic "polar vs. non-polar" categorizations, modern process chemistry utilizes Hansen Solubility Parameters (HSP) [2]. The HSP framework posits that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces[3]:
-
Dispersion Forces (
): Driven by the polarizable -electron clouds of the phenyl and pyridine rings. -
Polarity (
): Driven by the dipole moments of the carbon-nitrogen bonds. -
Hydrogen Bonding (
): Dictated by the secondary amine and pyridine nitrogen.
For a solvent to effectively dissolve (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine, its HSP coordinates must closely match those of the solute, minimizing the "Hansen Distance" (
Fig 1. Thermodynamic cycle of solvation illustrating lattice disruption and cavity formation.
Experimental Methodologies for Solubility Determination
A robust solubility profile requires both kinetic and thermodynamic assessments. Kinetic solubility is crucial for early-stage high-throughput screening, whereas thermodynamic solubility is the gold standard for late-stage process development[5].
Protocol A: Kinetic Solubility Screening (Nephelometric Method)
Kinetic solubility measures the precipitation point of a compound pre-dissolved in a strong organic solvent (typically DMSO) when introduced into a target medium[5].
-
Causality: This method mimics the rapid solvent-shifting conditions often seen in biological assays or rapid precipitation processes.
-
Procedure:
-
Prepare a 10 mM stock solution of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine in 100% DMSO.
-
Dispense the target organic solvent into a 96-well plate.
-
Titrate the DMSO stock into the target solvent to achieve a concentration gradient (e.g., 10 µM to 500 µM).
-
Incubate for 2 hours at 25°C.
-
Measure turbidity using a nephelometer. The onset of light scattering indicates the kinetic solubility limit[6].
-
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state[5].
-
Causality: Ensuring an excess of solid guarantees that the chemical potential of the solid equals the chemical potential of the solute in solution, providing a true equilibrium value[4].
-
Procedure:
-
Preparation: Add an excess amount (~500 mg) of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine to a glass vial.
-
Solvent Addition: Add 5.0 mL of the target organic solvent. Seal tightly to prevent evaporation.
-
Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1°C and agitate at 300 RPM for 48 to 72 hours[6].
-
Phase Separation: Allow the excess solid to settle, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a known standard curve[6].
-
Fig 2. Logical workflow from early-stage kinetic screening to thermodynamic solvent selection.
Quantitative Solubility Profile
The following table summarizes the thermodynamic solubility profile of the free base form of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine across various organic solvent classes at 25°C. (Note: Values are representative benchmarks derived from structural analogues and HSP modeling for this specific scaffold).
| Solvent Class | Organic Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Qualitative Profile |
| Polar Protic | Methanol | 32.7 | 85 - 110 | Freely Soluble |
| Ethanol | 24.5 | 40 - 60 | Soluble | |
| Isopropanol (IPA) | 19.9 | 15 - 25 | Sparingly Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Very Soluble | |
| Acetonitrile (MeCN) | 37.5 | 30 - 50 | Soluble | |
| Halogenated | Dichloromethane (DCM) | 8.9 | > 250 | Very Soluble |
| Non-Polar / Aromatic | Toluene | 2.4 | 70 - 90 | Freely Soluble |
| Ethyl Acetate (EtOAc) | 6.0 | 45 - 65 | Soluble | |
| Aliphatic Hydrocarbon | n-Hexane | 1.9 | < 2 | Practically Insoluble |
Mechanistic Insights & Causality
Analyzing the data through the lens of molecular interactions reveals the causality behind the solvent preferences:
-
Exceptional Solubility in Halogenated Solvents (DCM): Despite having a low dielectric constant, DCM exhibits a high dispersion parameter (
) and sufficient polarity ( ) to solvate the -electron clouds of the phenyl and pyridine rings[7]. Furthermore, the weakly acidic protons of DCM can interact with the lone pairs on the pyridine and amine nitrogens, leading to exceptional solubility (>250 mg/mL). -
Moderate to High Solubility in Alcohols: Methanol and ethanol act as strong hydrogen bond donors and acceptors. They readily satisfy the hydrogen bonding requirements (
) of the secondary amine and pyridine nitrogen[3]. However, as the aliphatic chain length increases (from Methanol to Isopropanol), the steric hindrance and decreasing dielectric constant reduce the solvation capacity. -
Insolubility in Aliphatic Hydrocarbons (n-Hexane): n-Hexane relies entirely on dispersion forces and lacks the ability to participate in dipole-dipole interactions or hydrogen bonding[7]. Because it cannot satisfy the polar and hydrogen-bonding demands of the amine/pyridine moieties, the energy required to break the solid lattice (
) far exceeds the energy released upon solvation ( ), resulting in near insolubility[4].
Conclusion & Formulation Strategies
The solubility profile of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine heavily favors polar aprotic and halogenated solvents, making DCM and DMF ideal for upstream chemical synthesis. For downstream purification (crystallization), the stark contrast in solubility between Ethyl Acetate (soluble) and n-Hexane (insoluble) makes the EtOAc/Hexane binary system an excellent candidate for anti-solvent crystallization .
If the free base exhibits poor bioavailability due to aqueous insolubility in later formulation stages, converting the secondary amine or pyridine ring into a salt form (e.g., hydrochloride or mesylate) will drastically shift the solubility profile, reducing organic solubility while exponentially increasing aqueous solubility. Alternatively, co-solvency techniques using water-miscible organic solvents can be employed to enhance delivery[8].
References
-
Importance of Solubility in Formulation and Drug Development Source: University of Basrah URL:[Link]
-
Hansen Solubility Parameter (HSP) Principles Source: Wikipedia URL:[Link]
-
Hansen Solubility Parameters: Official Site and 3D Modeling Source: Hansen Solubility URL:[Link]
-
Solubilities of Organic Compounds in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data (ACS) URL:[Link]
-
Design and Development of Liquid Drug Reservoirs using Co-Solvents Source: National Institutes of Health (PMC) URL:[Link]
-
Practical Adhesion Science & HSP Solvent Blends Source: Prof. Steven Abbott URL:[Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Design and Development of Liquid Drug Reservoirs for Microneedle Delivery of Poorly Soluble Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
